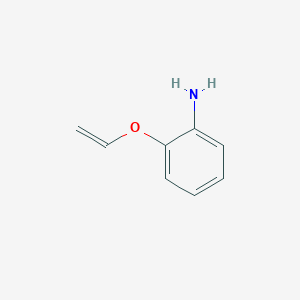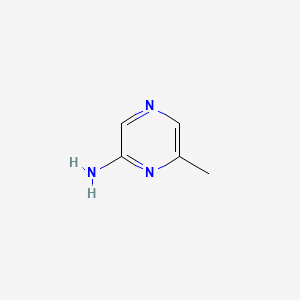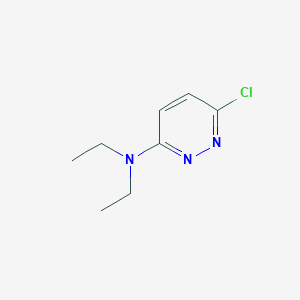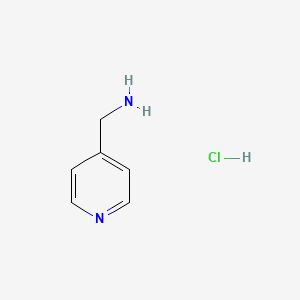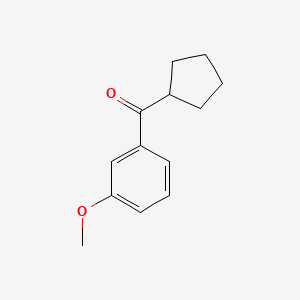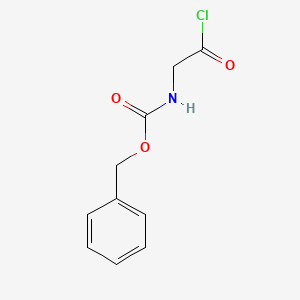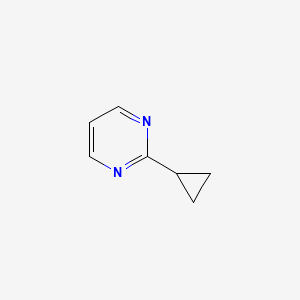![molecular formula C8H10O2 B1313873 (1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 934-30-5](/img/structure/B1313873.png)
(1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a bicyclic compound with a unique structure that includes a norbornene framework. This compound is of interest due to its potential applications in various fields, including organic synthesis and materials science. The rigid bicyclic structure imparts unique chemical properties, making it a valuable building block in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a diene and a dienophile. One common method involves the reaction of cyclopentadiene with maleic anhydride to form the norbornene derivative, which is then hydrolyzed to yield the carboxylic acid .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The Diels-Alder reaction is performed in large reactors, and the subsequent hydrolysis is carried out under controlled conditions to ensure high yield and purity. The process may involve the use of catalysts to enhance reaction rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions: (1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can undergo substitution reactions, particularly at the carboxylic acid group, to form esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alcohols, amines, and acid chlorides are used under acidic or basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Ketones, alcohols.
Reduction: Alcohols, aldehydes.
Substitution: Esters, amides, and other derivatives.
Applications De Recherche Scientifique
(1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: Investigated for its potential biological activity and as a scaffold for drug design.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of (1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid depends on its specific application. In organic synthesis, its rigid bicyclic structure allows it to act as a stable intermediate or building block. In biological systems, it may interact with molecular targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, depending on the functional groups present on the molecule.
Comparaison Avec Des Composés Similaires
(1R,2S,4R)-2-Acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylate: A derivative with an acetamido group, used in similar applications but with different reactivity and properties.
(1R,4S)-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate: A related compound with an oxygen atom in the bicyclic ring, used in polymer synthesis and other applications.
Uniqueness: (1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is unique due to its specific stereochemistry and the presence of a carboxylic acid group, which imparts distinct chemical properties and reactivity. Its rigid structure and functional groups make it a versatile compound in various fields of research and industry.
Propriétés
Numéro CAS |
934-30-5 |
|---|---|
Formule moléculaire |
C8H10O2 |
Poids moléculaire |
138.16 g/mol |
Nom IUPAC |
(1S,2R,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C8H10O2/c9-8(10)7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2,(H,9,10)/t5-,6+,7+/m0/s1 |
Clé InChI |
FYGUSUBEMUKACF-RRKCRQDMSA-N |
SMILES |
C1C2CC(C1C=C2)C(=O)O |
SMILES isomérique |
C1[C@H]2C[C@H]([C@@H]1C=C2)C(=O)O |
SMILES canonique |
C1C2CC(C1C=C2)C(=O)O |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



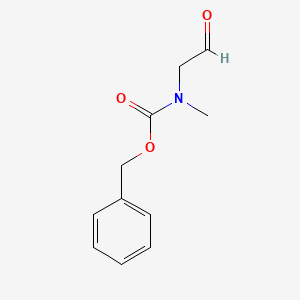
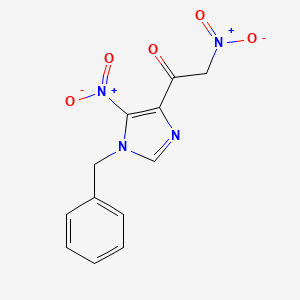
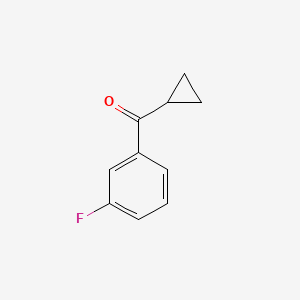

![Furo[3,2-c]pyridine](/img/structure/B1313802.png)
